Sulfobromophthalein sodium hydrate

OATP inhibition hepatic drug transport transporter phenotyping

Sulfobromophthalein sodium hydrate (BSP; CAS 123359-42-2) is a tetrabrominated sulfonphthalein anionic dye with molecular formula C20H8Br4Na2O10S2 and molecular weight 837.99 g/mol. Originally developed and historically employed as a diagnostic agent for quantitative assessment of hepatobiliary function via plasma clearance measurement, BSP remains the archetypal high-affinity substrate for organic anion transporting polypeptides OATP1B1 and OATP1B3, as well as the canalicular efflux transporter MRP2.

Molecular Formula C20H10Br4Na2O11S2
Molecular Weight 856.0 g/mol
CAS No. 123359-42-2
Cat. No. B1142517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfobromophthalein sodium hydrate
CAS123359-42-2
Molecular FormulaC20H10Br4Na2O11S2
Molecular Weight856.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C20H10Br4O10S2.2Na.H2O/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;;1H2/q;2*+1;/p-2/b13-8-;;;
InChIKeySUFRDISKSMWQGX-MDRPGQOLSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER;  INSOL IN ALCOHOL, ACETONE

Sulfobromophthalein Sodium Hydrate (CAS 123359-42-2): A Defined Tetrabromo-Sulfonphthalein Probe for Hepatobiliary Diagnostics and Transport Research


Sulfobromophthalein sodium hydrate (BSP; CAS 123359-42-2) is a tetrabrominated sulfonphthalein anionic dye with molecular formula C20H8Br4Na2O10S2 and molecular weight 837.99 g/mol . Originally developed and historically employed as a diagnostic agent for quantitative assessment of hepatobiliary function via plasma clearance measurement, BSP remains the archetypal high-affinity substrate for organic anion transporting polypeptides OATP1B1 and OATP1B3, as well as the canalicular efflux transporter MRP2 . Unlike simpler anionic dyes, BSP undergoes hepatic glutathione conjugation prior to biliary excretion, providing a uniquely informative probe of integrated hepatocyte transport and conjugation capacity [1]. Commercial material is supplied as a white to off-white crystalline powder, freely soluble in water (≥50 mg/mL), insoluble in ethanol and acetone, with a characteristic λmax of 575–581 nm in alkaline solution, and is specified to ≥95% purity by HPLC with water content ≤8% (Karl Fischer) .

Sulfobromophthalein Sodium Hydrate – Why In-Class Hepatic Clearance Dyes Cannot Be Interchanged Without Quantitative Consequence


Although indocyanine green (ICG), dibromosulfophthalein (DBSP), and other sulfonphthalein analogs are all described as hepatobiliary clearance probes, their transport mechanisms, metabolic fates, and diagnostic performance characteristics are measurably divergent. BSP is distinguished by (a) its tetrabromo substitution pattern (versus the dibromo analog DBSP), conferring higher hydrophobicity and protein binding that accelerate hepatic extraction [1]; (b) its obligate glutathione conjugation step prior to MRP2-mediated biliary excretion, a metabolic checkpoint absent for ICG and DBSP [2]; and (c) its markedly higher diagnostic sensitivity for mild hepatocellular injury relative to ICG at conventionally employed doses [3]. Consequently, substitution of BSP with ICG, DBSP, or unconjugated BSP-GSH in either diagnostic or research protocols produces quantitatively and qualitatively different clearance kinetics, transporter inhibition profiles, and clinical sensitivity endpoints. Selection among these probes must therefore be driven by the specific transport, metabolic, or diagnostic question under investigation, as documented in the comparative evidence below.

Sulfobromophthalein Sodium Hydrate – Quantitative Differentiation Evidence Against Closest Comparators


OATP1B1 and OATP1B3 Inhibitory Potency: BSP Exhibits Sub-Micromolar IC50 Values vs. Rifampicin

Bromosulfophthalein (BSP) demonstrates 5.5-fold greater inhibitory potency toward OATP1B1 compared with the reference inhibitor rifampicin, and approximately 1.3-fold greater potency toward OATP1B3. In competition assays using OATP1B1- and OATP1B3-expressing cell lines, BSP inhibited OATP1B1-mediated transport with an IC50 of 0.18 ± 0.02 μM, versus rifampicin at 0.99 ± 0.07 μM. For OATP1B3, BSP achieved an IC50 of 0.51 ± 0.02 μM versus rifampicin at 0.65 ± 0.02 μM [1]. A separate study using Gd-EOB-DTPA as a competing substrate found BSP inhibited OATP1B1 uptake with an IC50 of 0.6 mM and OATP1B3 uptake with an IC50 of 0.4 mM, compared with rifampicin IC50 values of 11.9 μM (OATP1B1), 1.4 μM (OATP1B3), and 80.5 μM (OATP2B1) [2]. These data establish BSP as one of the most potent known inhibitors of OATP1B1, exceeding rifampicin potency by 5- to 30-fold depending on the OATP isoform, and define its quantitative selectivity profile across the OATP1B1/1B3/2B1 family.

OATP inhibition hepatic drug transport transporter phenotyping

Hepatic Uptake Kinetics and Carrier Protein Affinity vs. Dibromo Analog DBSP: BSP Exhibits 2.7× Higher Transporter Binding Affinity and Faster Plasma Clearance

In a direct head-to-head comparison in Sprague-Dawley rats, BSP (tetrabromosulfophthalein) demonstrated significantly faster plasma clearance (P < 0.001) than its 3,6-dibromo analog DBSP at an equimolar intravenous dose of 1.5 μmol/kg, with no difference in plasma distribution volume [1]. This pharmacokinetic advantage is mechanistically underpinned by three molecular-level findings: BSP exhibits (i) 1.5-fold higher affinity for plasma protein high-affinity binding sites (Kd: 0.95 ± 0.02 μM for BSP vs. 1.44 ± 0.14 μM for DBSP; P < 0.001), (ii) 2.7-fold higher affinity for purified bilitranslocase, the sinusoidal membrane carrier protein mediating electrogenic phthalein transport (Kd: 1.10 ± 0.12 μM for BSP vs. 3.02 ± 0.27 μM for DBSP; P < 0.001), and (iii) saturable uptake into liver plasma membrane vesicles with an apparent Km of 5.20 ± 0.80 μM for BSP, competitively inhibited by DBSP with a Ki of 18.2 ± 1.2 μM [1]. These data quantitatively demonstrate that the tetrabromo substitution pattern of BSP confers measurably superior carrier recognition and hepatic extraction kinetics relative to the less brominated DBSP, despite both sharing a common bilitranslocase-mediated uptake mechanism.

hepatic uptake kinetics bilitranslocase organic anion transport

Diagnostic Sensitivity for Mild Hepatocellular Injury: BSP Superior to Indocyanine Green (ICG) in Detecting Early Liver Damage

A head-to-head clinical comparison of dye clearance tests established that indocyanine green (ICG), at its conventionally employed dose, 'has proven much less sensitive than BSP in detecting mild liver-cell damage' [1]. This differential sensitivity was further quantified in the veterinary domain, where the BSP 30-minute retention test was evaluated against histopathologically confirmed hepatobiliary disease in 150 dogs. Using a 5.0% retention cutoff, BSP achieved 76% sensitivity and 88% specificity for detecting hepatic disease. Raising the cutoff to 6.0% retention increased specificity to 100% while maintaining 70% sensitivity, and dogs with BSP retention exceeding 6% had at least an 86% probability of having abnormal hepatic histopathology [2]. In contrast, ICG clearance testing has been reported to exhibit poor sensitivity for mild parenchymal liver disease in humans, attributed to its higher hepatic extraction ratio that masks subtle functional impairment at standard tracer doses [1]. This evidence establishes BSP as the more sensitive probe for detecting early or mild hepatocellular dysfunction, an attribute directly exploited in both clinical hepatology (historical) and contemporary veterinary diagnostics where ICG is not approved or available.

liver function test diagnostic sensitivity hepatocellular injury

Plasma Clearance and Biliary Excretion Kinetics vs. Indocyanine Green in Large Animals: BSP Clears 1.44× Faster with Superior Biliary Excretion Rate

In a controlled cross-over study in sheep receiving sequential intravenous doses of BSP and ICG (1.5 mg/kg, 48 h apart), BSP demonstrated significantly faster plasma clearance (626 ± 291.9 mL/min) compared with ICG (435 ± 228.6 mL/min; P < 0.05), representing a 1.44-fold difference [1]. While hepatic uptake rates for the two dyes were not significantly different, BSP's biliary excretion rate was significantly higher (P < 0.05), and its rate of plasma reflux was significantly lower (P < 0.05) than ICG [1]. Consistent with these kinetic differences, ICG retention at 30 minutes post-injection was significantly higher than BSP retention (P < 0.01) [1]. These data establish that in ruminant models commonly used for hepatobiliary research, BSP achieves more rapid hepatic elimination and lower systemic retention than ICG, providing a kinetic advantage for studies requiring shorter sampling intervals or reduced background signal.

plasma clearance kinetics biliary excretion comparative hepatology

Pharmacopoeia-Defined Elemental Composition Specification: A Verifiable Purity Benchmark Absent for ICG and DBSP

The Chinese Pharmacopoeia (ChP 2005 and 2000 editions) defines a quantitative elemental composition specification for Sulfobromophthalein Sodium that provides an unambiguous, instrument-verifiable identity and purity benchmark: sulfur content must be 7.4%–8.2% and bromine content must be 36.0%–39.0% on a dried basis, with loss on drying not exceeding 5.0% (105°C to constant weight) [1]. The pharmacopoeia further specifies that a 20 mg/mL aqueous solution must be clear and colorless, that inorganic halide contamination is limited to 'only extremely slight turbidity' upon silver nitrate testing, and that the infrared absorption spectrum must conform to the reference spectrum (Spectrum Collection No. 575) [1]. Commercial reagent-grade material is additionally specified to ≥95% purity by HPLC with water content ≤8% (Karl Fischer) and sodium (Na) anhydrous content of 4.6%–5.8% . In contrast, neither indocyanine green (ICG) nor dibromosulfophthalein (DBSP) is the subject of a pharmacopoeial monograph with defined elemental purity acceptance criteria, leaving purchasers without a compendial identity standard. This pharmacopoeia-defined specification constitutes a unique procurement advantage for laboratories requiring lot-to-lot consistency traceable to a public standard, particularly for diagnostic manufacturing, histology, and hematology applications where BSP is explicitly listed as a suitable reagent .

pharmacopoeia standard elemental analysis quality control

Dual Utility as Protein Quantification Reagent: BSP Enables Sensitive Microgram-Range Total Protein Assay Unavailable with ICG

Beyond its hepatobiliary diagnostic function, BSP uniquely serves as a quantitative protein precipitation and spectrophotometric detection reagent. A validated microassay based on BSP–protein complex formation at low pH achieves a linear quantification range of 0.1 to 5 μg of protein per sample, with the distinct advantage that the assay does not detect collagen, making it particularly valuable for protein determination in cell cultures grown on collagen substrates [1]. Commercial vendors explicitly list BSP as 'a reagent for the quantitative determination of proteins' alongside its liver diagnostic application . In contrast, ICG and DBSP are not reported to form quantitatively precipitable protein complexes suitable for total protein determination, constraining their utility to hepatobiliary clearance studies alone. This dual functionality provides laboratories with a procurement efficiency advantage: a single compound lot can serve both hepatic transport research and routine protein quantification workflows.

protein quantification microassay spectrophotometry

Sulfobromophthalein Sodium Hydrate – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Standardized OATP1B1/1B3 Inhibition Positive Control for Drug–Drug Interaction Screening

Procure BSP as a validated, high-potency OATP inhibitor for use as a positive control in hepatic uptake transporter DDI assays. BSP's defined OATP1B1 IC50 of 0.18 ± 0.02 μM (5.5-fold more potent than rifampicin) [1] and OATP1B3 IC50 of 0.51 ± 0.02 μM [1] provide a calibrated benchmark for assay qualification. The commercial availability of BSP at ≥95% purity with documented water content ≤8% and sodium content 4.6–5.8% ensures lot-to-lot consistency suitable for regulatory (FDA/EMA) DDI guidance-compliant transporter inhibition studies. BSP's status as a pharmacopoeia-defined substance further supports audit-readiness for GLP transporter laboratories.

Veterinary Hepatobiliary Function Testing with Histopathologically Validated Diagnostic Performance

Deploy BSP for the 30-minute retention test in canine and large-animal liver disease diagnosis, where it achieves 88% specificity / 76% sensitivity at the 5.0% retention cutoff and 100% specificity / 70% sensitivity at the 6.0% cutoff [1]. In sheep models, BSP provides 1.44× faster plasma clearance than ICG (626 vs. 435 mL/min; P < 0.05), with significantly higher biliary excretion and lower plasma reflux (P < 0.05) . The pharmacopoeia-defined elemental composition specification (S 7.4%–8.2%, Br 36.0%–39.0%) [2] provides compendial-quality assurance for veterinary diagnostic kit manufacturing where ICG approval and standardization remain limited.

Hepatocyte Sinusoidal Uptake Transporter Mechanistic Studies Using a Defined High-Affinity Bilitranslocase Substrate

For investigators studying bilitranslocase-mediated sinusoidal organic anion uptake, BSP offers 2.7× higher carrier protein binding affinity than its dibromo analog DBSP (Kd 1.10 ± 0.12 μM vs. 3.02 ± 0.27 μM; P < 0.001) [1] and 1.5× higher plasma protein binding affinity (Kd 0.95 ± 0.02 μM vs. 1.44 ± 0.14 μM; P < 0.001) [1]. BSP's obligate glutathione conjugation prior to MRP2-mediated biliary excretion additionally enables studies that discriminate sinusoidal uptake from canalicular efflux and phase II conjugation, a mechanistic resolution not achievable with ICG or unconjugated DBSP.

Combined Hepatocyte Transport Research and Routine Total Protein Quantification Using a Single Reagent Lot

Laboratories performing both hepatocyte transport assays and cell culture-based protein determination can leverage BSP's validated dual functionality. The BSP-based protein microassay provides linear quantification from 0.1 to 5 μg protein with collagen-insensitivity, enabling accurate protein normalization of transporter expression data from collagen-cultured hepatocytes [1]. This procurement consolidation reduces the number of separate analytical reagents maintained in inventory while ensuring that the same characterized BSP lot supports both experimental and quality-control workflows.

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